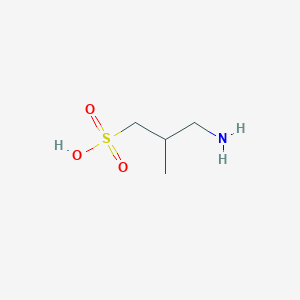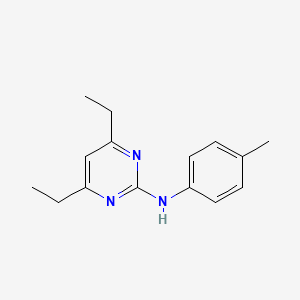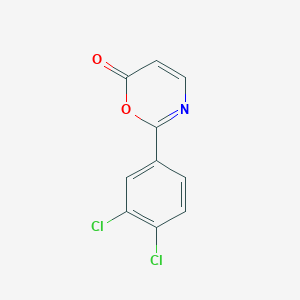
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene is an organic compound with the molecular formula C12H18O4 It is a derivative of benzene, featuring methoxy and ethoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with dimethyl sulfate and sodium ethoxide. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Sodium ethoxide acts as a catalyst in this reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethoxymethane: A related compound with similar functional groups but different structural arrangement.
4-(Dimethoxymethyl)-2-methylpyrimidine: Another compound with a dimethoxymethyl group, but with a pyrimidine ring instead of a benzene ring.
Uniqueness
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene is unique due to its specific combination of functional groups and their positions on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
| 91765-57-0 | |
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-(dimethoxymethyl)-1-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C12H18O4/c1-5-16-10-7-6-9(8-11(10)13-2)12(14-3)15-4/h6-8,12H,5H2,1-4H3 |
Clé InChI |
BARVDFYRJCOUOV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
